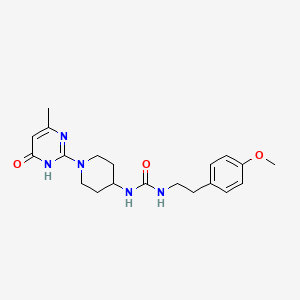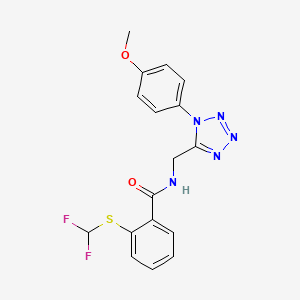
2-((Difluormethyl)thio)-N-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((difluoromethyl)thio)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is a useful research compound. Its molecular formula is C17H15F2N5O2S and its molecular weight is 391.4. The purity is usually 95%.
BenchChem offers high-quality 2-((difluoromethyl)thio)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((difluoromethyl)thio)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Anwendung: Forscher haben eine katalytische Protodeboronierungsmethode unter Verwendung eines radikalischen Ansatzes berichtet. Diese Technik ermöglicht die Umwandlung von 1°, 2° und 3° Alkylboronsäureestern. Insbesondere in Kombination mit einem Matteson–CH₂–Homologisierungsschritt ermöglicht sie eine formale anti-Markovnikov-Alken-Hydromethylierung – eine bisher unbekannte Transformation .
- Anwendung: Die Einarbeitung unterschiedlicher Mengen an Diphenylamin (DPA)-Einheiten in Tris(2,4,6-trichlorphenyl)methyl (TTM)-Radikale aus verschiedenen Richtungen hat sich als vielversprechend erwiesen. Dieser Ansatz vereinfacht die Ausbeutung des molekularen Skeletts und ermöglicht eine effiziente Optimierung .
- Anwendung: Die Synthese und Untersuchung von Dioxol-funktionalisierten MOFs wurde berichtet. Die Kombination von Benzo[d][1,3]dioxol-4,7-dicarbonsäure (Dioxol-BDC) mit Zn(II) unter solvothermalen Bedingungen liefert entweder ein isoretikuläres Metall-organisches Gerüst-Analog (IRMOF-1-Dioxol) oder eine neue Struktur .
Katalytische Protodeboronierung für Alken-Hydromethylierung
Donor-Engineering in Radikalen Systemen
Funktionalisierte Metall-organische Gerüste (MOFs)
Eigenschaften
IUPAC Name |
2-(difluoromethylsulfanyl)-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N5O2S/c1-26-12-8-6-11(7-9-12)24-15(21-22-23-24)10-20-16(25)13-4-2-3-5-14(13)27-17(18)19/h2-9,17H,10H2,1H3,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSSXMKPUOODSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3SC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2409359.png)
![N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2409361.png)
![6-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2409365.png)
![2-Chloro-N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]acetamide](/img/structure/B2409366.png)

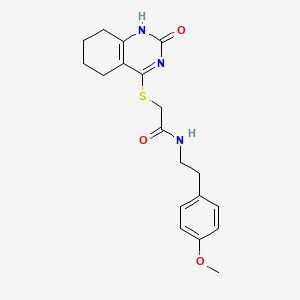
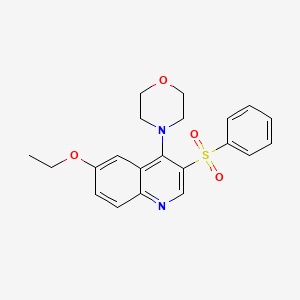
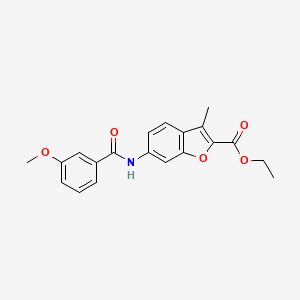
![N-benzhydryl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2409375.png)
![Tert-butyl 4-[5-(chloromethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate](/img/structure/B2409376.png)

![N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2409378.png)
